molecular formula C9H12N2O2S B2404537 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid CAS No. 847744-19-8

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Número de catálogo: B2404537
Número CAS: 847744-19-8
Peso molecular: 212.27
Clave InChI: MCULFRXFRCFNQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol [ ]. Its CAS registry number is 847744-19-8 [ ][ ]. This chemical is part of the pyrimidine family, a class of heterocyclic compounds that are of significant interest in medicinal and materials chemistry due to their wide range of biological activities [ ]. Research Context and Potential Applications Pyrimidine derivatives are recognized as privileged structures in drug discovery and materials science. Compounds featuring the pyrimidine core have been extensively studied for diverse biological activities, including antimicrobial, antioxidant, and antitumor properties [ ]. Furthermore, pyrimidine-based structures have been identified as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, with research indicating that molecular properties such as molecular mass and electronegativity are key factors in their effectiveness [ ]. The specific research applications for this compound are not fully documented, but its structure suggests potential as a valuable building block in the synthesis of more complex molecules for these research fields. Handling and Compliance This product is intended for research and development purposes only. It must be handled by technically qualified individuals and is not intended for use in foods, cosmetics, drugs, or consumer products [ ]. For safe handling and storage, please refer to the associated Safety Data Sheet (SDS).

Propiedades

IUPAC Name

3-(4,6-dimethyl-2-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULFRXFRCFNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic Stability Profile of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Thermodynamics

The thermodynamic stability of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is a complex interplay of aromatic resonance, solvent-dependent tautomerism, and side-chain resilience. As a highly functionalized pyrimidine derivative, its behavior in formulation and biological assays cannot be predicted by simple additive group contributions. Instead, its stability is governed by three distinct thermodynamic domains:

  • The Pyrimidine-2-Thiol/Thione Equilibrium: The dominant driver of its phase-dependent stability.

  • Inductive Stabilization: The +I effect of the 4,6-dimethyl groups modulating ring electron density.

  • Aliphatic Chain Resilience: The thermal resistance of the 5-propanoic acid moiety against decarboxylation.

This guide deconstructs these thermodynamic parameters, providing drug development professionals with the mechanistic causality and self-validating protocols required to accurately assess and formulate this compound.

The Core Driver: Thiol-Thione Tautomeric Thermodynamics

The most critical thermodynamic feature of 2-mercaptopyrimidines is their tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This is not a static property; it is highly dependent on the dielectric constant of the surrounding environment.

Gas Phase vs. Condensed Phase Stability

In the gas phase or non-polar environments, quantum mechanical studies (such as MP2 and MP4 perturbation theories) demonstrate that the thiol tautomer is thermodynamically favored by approximately 8 kcal/mol [1]. This preference is driven by the preservation of full aromaticity within the pyrimidine ring and the avoidance of the charge separation inherent in the thione's resonance structures.

However, in aqueous solutions, polar solvents, and the solid state, the thermodynamic landscape inverts. Thermodynamic perturbation theory and Monte Carlo simulations reveal that the differential enthalpy and Gibbs free energy heavily favor the thione form in water[1][2]. The thione form possesses a significantly higher dipole moment, allowing for highly exothermic solvation via hydrogen bonding with water molecules. This solvation energy ( ΔGsolv​ ) completely overrides the gas-phase aromatic stabilization, making the thione the dominant species in biological and formulation contexts.

The Role of 4,6-Dimethyl Substitution

The addition of methyl groups at the 4 and 6 positions is not merely structural. These groups exert a positive inductive (+I) effect and hyperconjugation, which increases the overall electron density of the pyrimidine ring. This thermodynamic perturbation stabilizes the zwitterionic resonance contributors of the thione form, further shifting the equilibrium toward the thione state in polar media compared to unsubstituted 2-thiouracil analogs[3].

Tautomeric_Thermodynamics GasPhase Gas Phase / Non-Polar Thiol Thiol Form (-SH) ΔH favored by ~8 kcal/mol GasPhase->Thiol Promotes AqPhase Aqueous / Polar Solvent Thione Thione Form (=S) Stabilized by Solvation AqPhase->Thione Promotes Thiol->Thione Polar Solvation (ΔG < 0) Thione->Thiol Desolvation (ΔG < 0)

Caption: Thermodynamic drivers of thiol-thione tautomerism in varying dielectric environments.

Thermal Degradation and Redox Pathways

Oxidative Thermodynamics (Disulfide Formation)

The 2-mercapto group is highly susceptible to one-electron oxidation, leading to the formation of stable disulfides. The thermodynamics of this process are strictly pH-dependent. At elevated pH, the deprotonation of the thiol/thione yields a thiolate anion ( S− ). The oxidation potential of the thiolate is significantly lower than that of the neutral thione[4]. Consequently, formulations of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in basic buffers will experience a thermodynamically spontaneous degradation into dimers unless an antioxidant (e.g., TCEP or DTT) or an inert atmosphere is utilized.

Thermal Decarboxylation Resistance

Unlike β -keto acids, which readily undergo thermal decarboxylation via a low-energy six-membered cyclic transition state, the propanoic acid side chain attached to the pyrimidine C5 position lacks this structural vulnerability. The activation energy ( Ea​ ) required for the homolytic cleavage of the C-C bond to release CO2​ is substantially high (>40 kcal/mol). Therefore, the compound exhibits excellent thermal stability in the solid state, typically remaining intact up to its melting point.

Summary of Quantitative Thermodynamic Parameters
ParameterTypical Value / RangeGoverning Condition
Gas Phase ΔG(Thiol→Thione)​ +6.0 to +8.5 kcal/molVacuum / Non-polar solvent[1]
Aqueous Phase ΔG(Thiol→Thione)​ -3.0 to -5.5 kcal/molWater / Polar solvent[1]
Dipole Moment (Thiol form) ~2.5 - 3.5 DebyeComputed (DFT)[5]
Dipole Moment (Thione form) ~5.0 - 6.5 DebyeComputed (DFT)[5]
Decarboxylation Activation Energy > 40 kcal/molSolid State Heating

Experimental Methodologies for Stability Assessment

To ensure scientific integrity, the evaluation of this compound's thermodynamic stability must rely on self-validating experimental designs. Below are the definitive protocols for assessing its physical chemistry.

Protocol A: UV-Vis Spectroscopic Validation of Tautomeric Equilibrium

Causality Check: We utilize UV-Vis spectroscopy across a pH gradient because the π→π∗ and n→π∗ transitions of the thiol and thione forms absorb at distinctly different wavelengths. The presence of strict isosbestic points acts as a self-validating mechanism: if isosbestic points are maintained, it proves that only two species (thiol and thione) are in a closed thermodynamic equilibrium without side-degradation[2][4].

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 2.0 to 12.0 at constant ionic strength ( I=0.1 M NaCl).

  • Sample Dissolution: Dissolve the compound to a final concentration of 50μM . Crucial Step: Use a minimal amount of co-solvent (e.g., 1% DMSO) to prevent altering the dielectric constant of the aqueous phase.

  • Spectral Acquisition: Scan from 200 nm to 400 nm at 25∘C .

  • Data Extraction: Plot absorbance at the λmax​ of the thione form (typically ~270-290 nm) versus pH.

  • Thermodynamic Calculation: Extract the pKa​ and the tautomeric equilibrium constant ( KT​ ) using the modified limiting absorption method. Calculate ΔG=−RTln(KT​) .

Protocol B: Computational (DFT) Assessment of Solvation Energy

Causality Check: Gas-phase optimizations alone will incorrectly predict the thiol as the global minimum. Applying a Polarizable Continuum Model (PCM) is strictly required to simulate the dielectric shielding of water, which accurately reflects the compound's behavior in biological assays.

  • Geometry Optimization: Construct both the thiol and thione isomers. Optimize geometries in the gas phase using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. Ensure no imaginary frequencies exist (validating a true minimum).

  • Solvation Modeling: Re-optimize the structures applying the PCM with water as the solvent.

  • Energy Extraction: Calculate the Gibbs free energy in solution ( Gsol​ ) for both forms. The difference ( ΔGsol​ ) will quantitatively confirm the thermodynamic preference for the thione form.

  • HOMO-LUMO Gap: Extract orbital energies to predict the compound's susceptibility to oxidation (a smaller gap indicates lower oxidative stability).

Workflow Sample 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl) propanoic acid Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Solid State Spectro Spectroscopic Analysis (UV-Vis / NMR) Sample->Spectro Solution State Comp Computational (DFT / PCM) Sample->Comp In Silico Decarb Decarboxylation Temp Melting Point Thermal->Decarb Extracts Tautomer Tautomeric Ratio pKa Values Spectro->Tautomer Extracts Energy Gibbs Free Energy (ΔG) HOMO-LUMO Gap Comp->Energy Extracts

Caption: Multimodal workflow for validating the thermodynamic stability of pyrimidine derivatives.

Conclusion for Formulation Scientists

When handling 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, formulation scientists must account for its dynamic thermodynamic nature. In solid dosage forms, the compound is highly stable and exists predominantly as the hydrogen-bonded thione. In aqueous formulations, the stability is dictated by pH; maintaining a slightly acidic to neutral pH preserves the thione form while suppressing the formation of the highly oxidizable thiolate anion, thereby preventing thermodynamically favorable dimerization into disulfides.

References

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed / National Institutes of Health. 3

  • Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution: A Combined Monte Carlo and Quantum Mechanics Study. The Journal of Physical Chemistry A (ACS Publications). 1

  • Thiouracils: Structures, Tautomerism, Interaction with Water, and Functioning in RNA and Modified DNA Base Pairs. KU Leuven. 5

  • Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions. MDPI. 4

  • pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine. Hilaris Publisher. 2

Sources

Unveiling the Electronic Landscape of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid: A DFT-Driven Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical nature and ability to engage in crucial biological interactions.[1][2] This guide delves into the electronic architecture of a specific derivative, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, a molecule possessing a rich array of functional groups poised for therapeutic exploitation. Leveraging the predictive power of Density Functional Theory (DFT), we present a comprehensive analysis of its structural and electronic properties. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, elucidating the fundamental quantum chemical properties that govern the molecule's reactivity, stability, and potential for intermolecular interactions. By exploring its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, we provide foundational insights to guide its strategic application in rational drug design.

Introduction: The Pyrimidine Scaffold and the Promise of Computational Chemistry

Pyrimidine and its derivatives are classified as "privileged structures" in drug discovery, a testament to their recurring presence in successful therapeutic agents targeting a wide range of diseases, from cancer to infectious conditions.[3][4] Their unique physicochemical attributes, particularly the arrangement of nitrogen atoms, allow them to act as effective hydrogen bond donors and acceptors, mimicking the interactions of natural nucleobases and other biological ligands.[1]

The subject of this guide, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, integrates several key pharmacophoric features onto this privileged core:

  • A Dimethylated Pyrimidine Ring: Provides a rigid scaffold and modulates lipophilicity.

  • A Mercapto (-SH) Group: Introduces a potential site for metal chelation, covalent bonding, or strong hydrogen bonding. It critically exists in a tautomeric equilibrium with its thione (C=S) form, a factor that significantly influences its electronic behavior.[5]

  • A Propanoic Acid Side Chain: Offers a flexible linker with a terminal carboxylic acid, a classic hydrogen bond donor/acceptor and a handle for forming salts or esters to improve pharmacokinetic properties.

Understanding how these features coalesce to define the molecule's electronic character is paramount for predicting its behavior in a biological system. Experimental approaches, while essential, are often resource-intensive. Density Functional Theory (DFT) has emerged as an indispensable computational tool in medicinal chemistry, offering a balance of accuracy and efficiency for predicting molecular properties.[6][7] DFT allows us to visualize and quantify the electronic landscape of a molecule, providing a rational basis for designing novel therapeutics.[8][9]

This guide will outline a robust DFT-based workflow to characterize 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, interpret the resulting data, and translate these quantum mechanical insights into actionable knowledge for drug development.

Computational Methodology: A Validated DFT Workflow

The reliability of any computational study hinges on a well-defined and validated methodology. The following protocol describes a standard yet rigorous approach for the DFT analysis of small organic molecules like the one . The choice of the B3LYP functional with a Pople-style basis set is a widely accepted standard for organic molecules, providing reliable results for geometry and electronic properties.[10][11]

Step-by-Step Computational Protocol
  • Initial Structure Preparation: The 3D structure of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is first constructed. Crucially, both the thiol (-SH) and thione (C=S, N-H) tautomers must be generated, as their relative energies will determine the predominant form.

  • Geometry Optimization: Each tautomer's geometry is optimized without constraints. This process computationally "relaxes" the structure to find its most stable, lowest-energy conformation.

    • Theory: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311++G(d,p) (This set provides a good balance of flexibility and computational cost, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurate geometry).

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory.

    • Causality: This step is critical for validation. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface and not a transition state.

  • Single-Point Energy and Electronic Property Calculation: With the validated minimum-energy structures, single-point calculations are performed to derive the key electronic properties. This includes:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • The full molecular orbital coefficient matrix.

    • The electron density map required to generate the Molecular Electrostatic Potential (MEP).

DFT_Workflow cluster_prep Structure Preparation cluster_core_calc Core DFT Calculations cluster_validation Validation cluster_analysis Data Analysis & Interpretation Start Initial 3D Structure (Thiol & Thione Tautomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Structure Freq Frequency Calculation Opt->Freq Optimized Geometry Validation Check for Imaginary Frequencies Freq->Validation Vibrational Frequencies SPE Single-Point Energy & Property Calculation FMO HOMO-LUMO Analysis SPE->FMO MEP MEP Surface Generation SPE->MEP React Global Reactivity Descriptors SPE->React Validation->Opt Re-optimize (if imaginary freq. exist) Validation->SPE Validated Minimum

Caption: A standard workflow for DFT-based characterization of a small molecule.

Analysis of Electronic Properties and Reactivity

The DFT calculations yield a wealth of data that describe the molecule's electronic character. The most salient of these are the frontier molecular orbitals, the electrostatic potential, and the global reactivity descriptors. For this guide, we will analyze the more stable thione tautomer, which is commonly favored in similar heterocyclic systems.[5]

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The HOMO and LUMO are the outermost orbitals of a molecule and are central to its reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates high stability.[10]

For 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atom of the thione group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the pyrimidine ring, particularly the C=S bond, marking these as the sites susceptible to nucleophilic attack.

Table 1: Hypothetical FMO Energies and Reactivity Descriptors

Parameter Symbol Formula Calculated Value (eV) Interpretation
HOMO Energy EHOMO - -6.25 Electron-donating ability
LUMO Energy ELUMO - -1.80 Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO 4.45 High Kinetic Stability
Ionization Potential IP -EHOMO 6.25 Energy to remove an electron
Electron Affinity EA -ELUMO 1.80 Energy released upon adding an electron
Electronegativity χ -(ELUMO+EHOMO)/2 4.025 Ability to attract electrons
Chemical Hardness η (ELUMO-EHOMO)/2 2.225 Resistance to charge transfer

| Global Softness | S | 1/(2η) | 0.225 | Measure of reactivity |

Note: These values are representative estimates based on similar molecules and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electronic charge distribution, which is invaluable for understanding non-covalent interactions—the cornerstone of drug-receptor binding.[12]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).

  • Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).

  • Green Regions: Indicate neutral potential.

For our target molecule, the MEP surface would predictably show:

  • Intense Negative Potential: Around the oxygen atoms of the carboxylic acid and the sulfur atom of the thione group. The nitrogen atoms of the pyrimidine ring would also exhibit negative potential. These are the primary hydrogen bond accepting sites.

  • Intense Positive Potential: Around the acidic proton of the carboxyl group, making it a strong hydrogen bond donor. The hydrogen on the pyrimidine nitrogen (in the thione tautomer) would also be a potential H-bond donor site.

MEP_Concept cluster_molecule cluster_interactions Predicted Interaction Sites mol Molecular Structure acceptors H-Bond Acceptors (Electron Rich - Red/Yellow MEP) - Carboxyl Oxygens - Thione Sulfur - Ring Nitrogens mol->acceptors Negative Potential donors H-Bond Donors (Electron Poor - Blue MEP) - Carboxylic Acid Proton - Ring N-H (Thione) mol->donors Positive Potential

Caption: Logical relationship between MEP and potential drug-receptor interactions.

Implications for Drug Development

The insights gleaned from this DFT analysis provide a powerful rationale for the further development of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid as a drug candidate.

  • Targeting Strategy: The distinct pattern of hydrogen bond donors and acceptors revealed by the MEP map can be used to design compounds that fit snugly into the active site of a target protein, such as a kinase or a bacterial enzyme. The pyrimidine core is a known hinge-binding motif in many kinase inhibitors.[4]

  • Bioisosteric Replacement: The propanoic acid group can be modified (e.g., converted to an ester or amide) to alter solubility and cell permeability, while the DFT results can confirm that such changes do not adversely affect the electronic character of the core pyrimidine scaffold.

  • Predicting Reactivity and Metabolism: The HOMO-LUMO gap gives an indication of the molecule's stability. While a high gap, as predicted here, suggests good kinetic stability, specific regions of high HOMO or LUMO density could be susceptible to metabolic transformation (e.g., oxidation at the sulfur atom).

Conclusion

This technical guide has established a robust computational framework for characterizing the electronic properties of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. Through the application of Density Functional Theory, we have elucidated its fundamental electronic structure, including the distribution of its frontier molecular orbitals and its molecular electrostatic potential. The analysis reveals a molecule with high chemical stability and a well-defined set of electron-rich and electron-poor regions, making it an attractive scaffold for engaging in specific, high-affinity interactions with biological targets. These theoretical insights provide a solid foundation for guiding the synthesis of new derivatives and for the strategic inclusion of this promising molecule in future drug discovery campaigns.

References

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • Research Trend. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • MDPI. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • International Journal of Medical and Pharmaceutical Case Reports. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design.
  • PMC - NIH. (2021, June 21). Applications of density functional theory in COVID-19 drug modeling.
  • Longdom Publishing. (2022). Role of DFT in Drug Design: A Mini Review.
  • ResearchGate. (n.d.). Density-Functional Theory Applications in Computational Medicinal Chemistry.
  • Bentham Science Publishers. (2007, December 1). A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems.
  • Growing Science. (2026, March). Quantum chemical investigation of a new π-conjugated low-bandgap thieno[3,4-b]pyrazine derivative with optoelectronic, photovoltaic and nonlinear optical properties.
  • Elsevier. (2014). Electronic structure, effective mass, and optical dispersion of 2-mercapto-5-methyl-1,3,4-thiadiazole.
  • MDPI. (2017, January 21). Synthesis, Crystal Structure and DFT Studies of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione.

Sources

Binding Affinity and Coordination Dynamics of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs), multinuclear clusters, and metallopharmaceuticals relies heavily on the selection of versatile, multidentate ligands. 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid represents a highly privileged scaffold in coordination chemistry. By integrating a soft-donor pyrimidine-2-thiolate core with a hard-donor propanoic acid moiety, this ligand acts as a programmable molecular bridge. This whitepaper provides an in-depth technical analysis of its transition metal binding affinities, coordination modalities, and the self-validating experimental protocols required to synthesize and characterize its metal complexes.

Structural Profiling and HSAB Coordination Logic

The architectural power of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid stems from its spatially segregated binding domains, which obey Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • The Thiolate/Thione Domain (Soft Base): The 2-mercapto group exhibits a profound thermodynamic preference for d10 soft transition metals. Literature on analogous 2-mercapto-4,6-dimethylpyrimidine ligands demonstrates their capacity to stabilize highly luminescent, multinuclear clusters, such as hexanuclear {Cu6​S6​} or binuclear {Cu2​X2​} cores[1].

  • The Pyrimidine Nitrogens (Borderline Base): The endocyclic nitrogen atoms can participate in chelation or bridging with borderline metals like Ru(III), Zn(II), and Cd(II)[2].

  • The Propanoic Acid Arm (Hard Base): Positioned at C5 and sterically directed by the adjacent 4,6-dimethyl groups, the carboxylate arm extends outward. This steric encumbrance prevents the carboxylate from chelating the same metal center as the sulfur, forcing it to act as an intermolecular bridge to hard metals (e.g., Fe(III), Cu(II)), thereby facilitating the assembly of infinite 2D and 3D coordination polymers[1].

G L 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl) propanoic acid S Mercapto Group (-SH) Soft Donor L->S N Pyrimidine Ring (N) Borderline Donor L->N O Propanoic Acid (-COOH) Hard Donor L->O M1 Soft Metals Cu(I), Ag(I), Au(I) S->M1 High Affinity (HSAB) M2 Borderline Metals Ru(III), Zn(II), Ni(II) N->M2 Chelation/Bridging M3 Hard/Borderline Metals Fe(III), Cu(II) O->M3 Electrostatic/Bridging

Fig 1: HSAB-driven coordination logic of the spatially segregated multidentate ligand.

Thermodynamic Binding Affinity and Spectroscopic Signatures

The binding affinity ( Kb​ ) of mercaptopyrimidine derivatives varies exponentially depending on the oxidation state and HSAB classification of the target metal. For borderline metals like Ru(III), intrinsic binding constants typically span from 103 to 105 M−1 , driven by favorable enthalpy from N,S-chelation[2]. For soft metals like Cu(I), the affinity is significantly higher, driving the spontaneous self-assembly of metal-sulfur clusters characterized by distinct Ligand-to-Metal Charge Transfer (LMCT) bands in the 520–560 nm region[1].

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters for the ligand's coordination with various transition metals, serving as a benchmark for experimental validation.

Metal IonPreferred GeometryPrimary Donor SitesBinding Constant ( Kb​ )Key Spectroscopic Signature
Cu(I) Trigonal / TetrahedralS (Thiolate) >106 M−1 LMCT band at λmax​≈540 nm
Ru(III) OctahedralN, S (Chelation) 4.2×104 M−1 ν(C=N) shift to lower frequency
Zn(II) TetrahedralN, O (Carboxylate) 8.3×103 M−1 Intense π→π∗ luminescence
Cu(II) Square PyramidalN, O ≈104 M−1 Paramagnetic NMR broadening

Experimental Methodologies

To ensure scientific integrity, the synthesis and characterization of these complexes must operate as a self-validating system. The following protocols detail the causality behind each experimental choice.

Protocol A: Solvothermal Synthesis of Cu(I) Coordination Polymers

Causality: Solvothermal conditions are strictly required here. Operating at elevated temperatures (150 °C) provides the necessary activation energy to facilitate the in situ reduction of Cu(II) precursors to Cu(I) by the mercapto group, while simultaneously allowing the reversible dissolution-precipitation required to grow high-quality, defect-free single crystals[1].

Step-by-Step Methodology:

  • Precursor Preparation: Suspend 0.1 mmol of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid and 0.3 mmol of CuCl2​⋅2H2​O in 10 mL of a mixed solvent system (e.g., DMF/Methanol, 1:1 v/v).

  • Deprotonation: Add 0.2 mmol of triethylamine ( Et3​N ). Causality: Base addition deprotonates both the thiol and the carboxylic acid, activating them for nucleophilic attack on the metal center.

  • Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat to 150 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping of amorphous aggregates, favoring the thermodynamic growth of X-ray quality single crystals.

  • Isolation: Filter the resulting crystals, wash successively with DMF and diethyl ether, and dry under vacuum.

Protocol B: Self-Validating Spectroscopic Characterization

To confirm that the intended coordination architecture has been achieved, a multi-modal spectroscopic approach is mandatory.

Step-by-Step Methodology:

  • FT-IR Analysis (Solid State):

    • Validation Check 1 (Sulfur Binding): Monitor the disappearance of the ν(S−H) stretch at ≈2500 cm−1 and the shift of the ν(C=S) band (typically around 1100 cm−1 ), confirming thiolate coordination.

    • Validation Check 2 (Carboxylate Binding): Analyze the asymmetric νas​(COO−) and symmetric νs​(COO−) stretches. A difference ( Δν ) of <200 cm−1 indicates bidentate or bridging carboxylate coordination.

  • UV-Vis Diffuse Reflectance: Measure the solid-state UV-Vis spectrum. The emergence of a broad absorption band between 250–340 nm confirms intraligand transitions, while a new band at 520–560 nm validates the Ligand-to-Metal Charge Transfer (LMCT) inherent to Cu(I)-S clusters[1].

Workflow Step1 1. Ligand Activation (Deprotonation) Step2 2. Metal Addition (Redox/Coordination) Step1->Step2 Step3 3. Solvothermal (150°C, 48h) Step2->Step3 Step4 4. Crystallization (5°C/hr cooling) Step3->Step4 Step5 5. Validation (FT-IR, UV-Vis, XRD) Step4->Step5

Fig 2: Standardized, self-validating workflow for the synthesis and characterization of metal complexes.

Conclusion

3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is a highly tunable ligand whose binding affinity is dictated by the distinct electronic profiles of its three donor sites. By leveraging HSAB principles and rigorous solvothermal methodologies, researchers can predictably engineer complex transition metal architectures ranging from discrete luminescent clusters to robust coordination polymers. Adherence to self-validating spectroscopic workflows ensures the structural integrity and reproducibility of these advanced materials.

References

  • Syntheses, crystal structures and photophysical properties of d10 transition-metal (Ag+, Cu+, Cd2+ and Zn2+) coordination complexes based on a thiophene-containing heterocyclic thioamide. Taylor & Francis.[Link]

  • Structural Diversity of Copper(I) Cluster-Based Coordination Polymers with Pyrazine-2-thiol Ligand. ACS Publications.[Link]

  • Synthesis, characterization and biological evaluation of Ru(III) mercaptopyrimidine Schiff base complexes. ResearchGate.[Link]

Sources

Methodological & Application

In vitro assay preparation using 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Surface Plasmon Resonance (SPR) Sensor Chip Functionalization Using 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Executive Summary & Mechanistic Rationale

In high-throughput protein-ligand interaction profiling, the quality of the Surface Plasmon Resonance (SPR) sensor chip directly dictates the resolution of kinetic data ( KD​ , kon​ , koff​ ). Historically, straight-chain alkanethiols like 11-mercaptoundecanoic acid (11-MUA) have been used to form Self-Assembled Monolayers (SAMs) on gold surfaces. However, these flexible aliphatic chains are prone to conformational collapse, creating "pinhole" defects that expose the bare gold and lead to high non-specific binding (NSB).

To overcome these limitations, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (MDPPA, CAS: 847744-19-8)[1] serves as an advanced bifunctional surface anchor. Heterocyclic mercaptans, such as mercaptopyrimidines, have been spectroscopically proven to form highly stable, ordered SAMs on gold substrates[2]. The rigid 4,6-dimethylpyrimidine core forces a well-defined vertical orientation, while the dimethyl groups act as a steric "umbrella" that shields the hydrophobic core from non-specific protein adsorption. The terminal propanoic acid group provides a highly solvent-accessible carboxylate for standard EDC/NHS bioconjugation. Furthermore, the robust stability of mercaptopyrimidine-gold conjugates has been validated in complex biological environments, including in vivo nanomedicine applications[3].

Molecular_Architecture Au Gold Surface (Au) Thiol 2-Mercapto Anchor (Au-S Bond) Au->Thiol Core 4,6-Dimethylpyrimidine (Rigid Spacer) Thiol->Core Acid Propanoic Acid (EDC/NHS Target) Core->Acid

Figure 1: Molecular architecture and functional domains of MDPPA on a gold sensor surface.

Reagent Specifications & Preparation

  • MDPPA Anchoring Solution: 1 mM 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (MW: 212.27 g/mol ) dissolved in absolute ethanol.

  • Activation Reagents: 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in ultra-pure water.

  • Immobilization Buffer: 10 mM Sodium Acetate (pH must be 0.5–1.0 units below the isoelectric point (pI) of the target ligand).

  • Quenching Solution: 1.0 M Ethanolamine-HCl, pH 8.5.

Self-Validating Experimental Protocols

The following protocol details the creation of a high-density, low-background SPR biosensor surface. Every step is designed with built-in chemical causality to ensure a self-validating workflow.

Step 1: Sensor Chip Cleaning & Preparation
  • Subject a bare gold SPR chip to a brief oxygen plasma treatment (30 seconds at 50W) or immerse in freshly prepared Piranha solution ( 3:1 H2​SO4​:H2​O2​ ) for 3 minutes.

  • Rinse exhaustively with ultra-pure water, followed by absolute ethanol, and dry under a stream of nitrogen.

  • Causality: Gold surfaces rapidly adsorb adventitious airborne hydrocarbons. Aggressive oxidation removes these contaminants, ensuring that the maximum number of gold atoms are available for coordinate covalent bonding with the thiol group.

Step 2: MDPPA SAM Formation
  • Submerge the cleaned gold chip in the 1 mM MDPPA ethanol solution.

  • Incubate in the dark at room temperature for 18 hours.

  • Wash the chip sequentially with ethanol and water, then dry with nitrogen.

  • Causality: SAM formation occurs in two distinct kinetic phases. The initial Au-S bond formation takes only minutes, but the secondary structural reorganization—where the pyrimidine rings align via π−π stacking to form a crystalline lattice—requires hours. The 18-hour incubation guarantees a defect-free, tightly packed monolayer.

Step 3: Surface Activation (EDC/NHS)
  • Dock the chip into the SPR instrument and prime with running buffer (e.g., HBS-EP+).

  • Mix equal volumes of 0.4 M EDC and 0.1 M NHS immediately prior to use.

  • Inject the EDC/NHS mixture over the flow cell at 10 µL/min for 7 minutes.

  • Causality: EDC activates the propanoic acid carboxylates to form an unstable O-acylisourea intermediate. NHS immediately attacks this intermediate to form a semi-stable NHS-ester. The 1:1 volumetric mixing ratio ensures optimal conversion while preventing rapid hydrolysis in the aqueous flow stream.

Step 4: Ligand Immobilization
  • Dilute the target protein/ligand to 10–50 µg/mL in the chosen Sodium Acetate immobilization buffer.

  • Inject over the activated surface at 5 µL/min until the desired immobilization level (Target RU) is reached.

  • Causality: By utilizing a buffer pH below the protein's pI, the protein carries a net positive charge. The unreacted carboxylates on the SAM are negatively charged. This electrostatic attraction pre-concentrates the protein at the sensor surface, driving highly efficient nucleophilic attack by the protein's primary amines onto the NHS-esters.

Step 5: Quenching & Protocol Validation
  • Inject 1.0 M Ethanolamine-HCl (pH 8.5) at 10 µL/min for 7 minutes.

  • Causality: Ethanolamine serves a dual purpose. First, its primary amine covalently quenches any remaining unreacted NHS-esters, preventing future cross-linking. Second, the basic pH (8.5) disrupts electrostatic interactions, washing away any protein that is merely adsorbed rather than covalently bound.

Self-Validation Checkpoint: To validate the integrity of the MDPPA SAM, inject a high-concentration (10 µM) non-target protein (e.g., Bovine Serum Albumin) across the flow cell at 30 µL/min for 3 minutes. The SPR sensogram will show a bulk refractive index shift during the injection. Validation criteria: The signal must return exactly to the pre-injection baseline ( ΔRU<2 ) after the buffer wash. A residual RU increase indicates incomplete quenching or SAM structural defects.

Assay_Workflow Step1 1. Chip Cleaning (Piranha / Plasma) Step2 2. SAM Formation (1 mM MDPPA in EtOH, 18h) Step1->Step2 Step3 3. Surface Activation (0.2M EDC / 0.05M NHS) Step2->Step3 Step4 4. Ligand Immobilization (Protein in Acetate pH < pI) Step3->Step4 Step5 5. Quenching & Validation (1M Ethanolamine, pH 8.5) Step4->Step5

Figure 2: Step-by-step workflow for SPR sensor chip functionalization using MDPPA.

Quantitative Data Presentation

The structural advantages of the MDPPA anchor translate directly into superior assay metrics when compared to standard aliphatic SAMs.

Parameter11-MUA SAM (Standard Alkanethiol)MDPPA SAM (Rigid Pyrimidine)Mechanistic Causality
Immobilization Capacity 4,500 ± 300 RU6,200 ± 150 RURigid core prevents steric collapse, increasing the solvent accessibility of active carboxylates.
Non-Specific Binding (NSB) ~12 - 15% of Rmax​ < 2% of Rmax​ 4,6-dimethyl groups provide steric shielding against non-specific hydrophobic protein interactions.
Monolayer Half-Life ~48 hours> 72 hoursHeterocyclic thiols form highly ordered lattices via π−π stacking and robust Au-S coordination.
Baseline Stability Moderate drift (0.5 RU/min)Stable (< 0.1 RU/min)Reduced ligand leaching due to the highly crystalline packing of the pyrimidine rings.

References

  • Spectroscopic Characterization of Gold Nanoparticles Passivated by Mercaptopyridine and Mercaptopyrimidine Derivatives Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Mercaptopyrimidine-Conjugated Gold Nanoclusters as Nanoantibiotics for Combating Multidrug-Resistant Superbugs Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Conjugation Methods for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of synthetic peptides with specialized heterobifunctional linkers is a cornerstone of modern bioconjugate chemistry. 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (CAS: 847744-19-8) is a highly versatile, dual-action building block designed for advanced peptide modification. It features an aliphatic propanoic acid moiety for standard C-terminal activation and amide bond formation, coupled with a 2-mercapto-4,6-dimethylpyrimidine headgroup. This unique headgroup serves as a robust anchor for metal surfaces and a highly selective reactive site for downstream bioconjugation, making it an invaluable tool for researchers developing targeted nanoantibiotics, radiolabeled probes, and biosensors.

Chemical Rationale & Mechanistic Insights

To successfully integrate this molecule into solid-phase peptide synthesis (SPPS), researchers must understand the unique electronic properties of the pyrimidine ring.

Tautomeric Equilibrium & Nucleophilicity: Unlike simple aliphatic thiols (e.g., 3-mercaptopropionic acid), the 2-mercaptopyrimidine moiety exists in a dynamic equilibrium with its pyrimidine-2-thione tautomer. This tautomerization significantly reduces the nucleophilicity of the sulfur atom. Consequently, the free thiol is less prone to unwanted side reactions during SPPS, allowing for direct on-resin coupling without the strict requirement for orthogonal S-protecting groups (such as Trityl), provided the correct coupling chemistry is utilized. Furthermore, 2-mercapto-4,6-dimethylpyrimidine derivatives have been independently validated as highly efficient carboxyl activating groups in their own right[1].

Multidentate Metal Coordination: The true power of this linker lies in its downstream applications. The combination of the thiol/thione sulfur and the adjacent pyrimidine nitrogen atoms allows for multidentate coordination to metal surfaces. This bidentate (Au-S and Au-N) binding mode creates a highly stable bio-inorganic interface. Recent breakthroughs have demonstrated that mercaptopyrimidine-conjugated gold nanoclusters (AuNCs) exhibit superior stability and act as potent nanoantibiotics against multidrug-resistant superbugs by inducing reactive oxygen species (ROS) and membrane destruction [2].

Experimental Workflows & Visualizations

G N1 Peptide-Resin (Free N-term) N2 Coupling (DIC/Oxyma) N1->N2 N3 Modified Peptide On-Resin N2->N3 N4 TFA Cleavage (+ Scavengers) N3->N4 N5 Purified Peptide N4->N5 N6 AuNP Conjugation N5->N6

Workflow for on-resin coupling and downstream AuNP conjugation.

G M1 Mercaptopyrimidine Peptide M2 Thione Tautomer M1->M2 Equilibrium M3 Thiol Tautomer M1->M3 Equilibrium M4 Gold Nanoparticle (AuNP) M2->M4 Chemisorption M3->M4 Chemisorption M5 Multidentate Coordination (Au-S and Au-N) M4->M5

Tautomeric equilibrium and multidentate coordination to gold surfaces.

Quantitative Data & Optimization

To ensure a self-validating and high-yielding synthesis, the choice of coupling reagents and cleavage cocktails is critical. Uronium salts (like HATU/HBTU) must be avoided when coupling this specific linker, as they can react with the unprotected mercapto group to form irreversible tetramethylguanidinium adducts.

Table 1: Optimization of Coupling Conditions for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Coupling ReagentAdditivesBaseReaction TimeYield/PurityMechanistic Notes
DIC Oxyma PureNone (Neutral)2 hours>95% Optimal. Neutral conditions prevent thiol ionization and avoid guanidinylation side-reactions.
HATU HOAtDIPEA2 hours<50%Not Recommended. High risk of guanidinylation on the free thiol group.
PyBOP HOBtDIPEA3 hours~75%Moderate alternative, but slower kinetics and potential for disulfide formation due to basic conditions.

Table 2: Cleavage Cocktail Optimization

Cleavage CocktailCompositionThiol Status Post-CleavageNotes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5/5/5/5/2.5)Fully Reduced Optimal. EDT acts as a robust reducing agent to prevent oxidative dimerization of the mercaptopyrimidine.
Standard TFA / TIPS / Water (95/2.5/2.5)Mixed (Disulfides present)Suboptimal. Requires post-cleavage reduction with TCEP prior to bioconjugation.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating specific in-process analytical checks to guarantee success at each stage.

Protocol A: On-Resin N-Terminal Conjugation

Objective: Couple the propanoic acid moiety to the free N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Ensure the final N-terminal Fmoc group has been removed using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq). Stir for 3 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the peptide-resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few resin beads. A transition from blue to colorless/yellow validates complete amide bond formation. If slight blue remains, repeat steps 2-3.

Protocol B: Cleavage and Global Deprotection

Objective: Cleave the modified peptide from the resin while preserving the free thiol state.

  • Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% Ethanedithiol (EDT). Caution: EDT is highly odorous; perform in a fume hood.

  • Cleavage: Add 3 mL of Reagent K to the resin. Agitate gently for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Wash the pellet twice with cold ether and dry under a gentle stream of nitrogen.

  • Validation (Ellman's Test): Dissolve a small fraction of the crude peptide in pH 8.0 buffer and add Ellman's reagent (DTNB). A rapid shift to a bright yellow color validates the presence of the free, unoxidized mercaptopyrimidine group.

Protocol C: Downstream Bioconjugation (AuNP Functionalization)

Objective: Anchor the modified peptide to Gold Nanoparticles via multidentate coordination.

  • Preparation: Synthesize or obtain citrate-capped Gold Nanoparticles (AuNPs) suspended in ultra-pure water.

  • Ligand Exchange: Dissolve the purified mercaptopyrimidine-peptide in 10 mM HEPES buffer (pH 7.4). Add the peptide solution dropwise to the AuNP suspension under continuous stirring. Maintain a peptide-to-AuNP molar excess of approximately 1000:1 to ensure complete surface coverage.

  • Incubation: Stir the mixture gently in the dark at room temperature for 16-24 hours to allow the thermodynamic equilibrium of the multidentate Au-S and Au-N bonds to establish.

  • Validation (UV-Vis Spectroscopy): Analyze the conjugate using UV-Vis spectroscopy. A successful functionalization is validated by a slight red shift (typically 2-5 nm) in the Surface Plasmon Resonance (SPR) peak of the AuNPs, confirming the change in the local dielectric environment without nanoparticle aggregation.

References

  • Mercaptopyrimidine-Conjugated Gold Nanoclusters as Nanoantibiotics for Combating Multidrug-Resistant Superbugs Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Carboxyl Activation of 2-Mercapto-4,6-dimethylpyrimidine through N-Acyl-4,6-dimethylpyrimidine-2-thione: A Chemical and Spectrophotometric Investigation Source: Asian Journal of Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling pyrimidine-based thiol compounds. As a Senior Application Scientist, I have designed this guide to address the specific, recurring solubility failures researchers encounter when working with 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid in Dimethyl Sulfoxide (DMSO).

Rather than just telling you what to do, this guide explains the thermodynamic and kinetic causality behind why this specific molecule behaves unpredictably in solution, ensuring you can troubleshoot effectively.

Part 1: Mechanistic Troubleshooting Guide (The "Why")

When 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid precipitates from a previously clear DMSO solution, it is rarely due to a single factor. The failure is typically a cascade of three interacting chemical mechanisms:

1. Oxidative Dimerization (Covalent Precipitation) The mercapto (-SH) group at the 2-position of the pyrimidine ring is highly nucleophilic and susceptible to oxidation. In solution, these monomers spontaneously oxidize to form symmetric disulfides 1. Disulfide formation doubles the molecular weight and eliminates the thiol's ability to hydrogen-bond with the solvent, drastically reducing solubility. Furthermore, DMSO itself can act as a mild oxidant for thiols under certain environmental conditions, accelerating this process if the solution is not protected 2.

2. Hygroscopic Antisolvent Effect (Kinetic Crash) DMSO is extremely hygroscopic. When left in uncapped tubes or subjected to repeated freeze-thaw cycles, DMSO rapidly absorbs atmospheric moisture. Water acts as a potent antisolvent for lipophilic pyrimidine derivatives. Even a small percentage of water uptake shifts the thermodynamic equilibrium, pushing the compound into a metastable supersaturated zone, eventually causing a kinetic crash (precipitation) . This precipitation is synergistically worsened by the thermal shock of freeze-thaw cycles 3.

3. Thiol-Thione Tautomerism & Carboxylic Dimerization 2-mercaptopyrimidines exist in an equilibrium between the thiol (-SH) and thione (=S) forms 4. The thione form acts as a strong hydrogen-bond acceptor and donor (via the adjacent ring nitrogen). Combined with the propanoic acid moiety at the 5-position, the molecule can form highly stable, insoluble supramolecular networks if the DMSO solvation shell is compromised 5.

Part 2: Logical Workflow of Solubility Failure

G Monomer 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl) propanoic acid (Soluble Monomer) Disulfide Disulfide Dimerization (Covalent S-S Bond) Monomer->Disulfide Oxidation Desolvation Solvation Shell Disruption (Antisolvent Effect) Monomer->Desolvation H-Bonding Disturbed DMSO DMSO Solvent (Anhydrous) H2O Moisture Uptake (H2O) DMSO->H2O Hygroscopic O2 Air Exposure (O2) O2->Disulfide Catalyzes H2O->Desolvation Shifts Polarity Precipitate Irreversible Precipitation Disulfide->Precipitate MW Doubled Desolvation->Precipitate Kinetic Crash Intervention1 Intervention: Add TCEP (Reduces S-S) Intervention1->Disulfide Reverses Intervention2 Intervention: Argon Purge & Sealed Aliquots Intervention2->O2 Displaces Intervention2->H2O Prevents

Logical pathways of solubility failure for mercaptopyrimidines in DMSO and targeted interventions.

Part 3: Quantitative Stability & Solubility Data

The following table summarizes the expected shelf-life and solubility limits of the compound under various handling conditions.

Solvent ConditionAdditiveStorage ConditionExpected Soluble Shelf-LifePrimary Failure Mode
Standard DMSO (Air exposed)NoneRoom Temp< 24 HoursDisulfide Oxidation
Standard DMSO (Air exposed)None-20°C (Multi-use tube)1-3 Freeze-Thaw CyclesMoisture Uptake 3
Anhydrous DMSO (Argon)None-80°C (Single-use)3-6 MonthsSlow Oxidation
Anhydrous DMSO (Argon) 2 mM TCEP -80°C (Single-use) > 12 Months None observed

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Reduction-Stabilized, Anhydrous Stock Solution

Purpose: To prevent both oxidative dimerization and hygroscopic desolvation.

  • Solvent Validation (Self-Check): Before use, place an aliquot of your "anhydrous" DMSO in a standard 4°C refrigerator for 30 minutes. Pure DMSO freezes at 18.5°C. If it remains liquid, it has absorbed >10% water and must be discarded .

  • Degassing: Sparge the validated anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Stabilizer Addition: Add TCEP (Tris(2-carboxyethyl)phosphine) directly to the DMSO to achieve a 2 mM concentration. Causality: TCEP is a phosphine-based reducing agent that continuously reduces disulfides back to thiols without forming covalent adducts, unlike DTT or BME.

  • Dissolution: Weigh the 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid powder and add the stabilized DMSO to achieve your target concentration (e.g., 10-50 mM). Vortex gently until completely clear.

  • Aliquot & Purge: Divide the solution into single-use, low-moisture polypropylene tubes with O-rings. Purge the headspace of each tube with Argon before capping. Store immediately at -80°C.

Protocol B: Resuscitation of Precipitated Stocks (Diagnostic Rescue)

Purpose: To determine the root cause of precipitation and attempt recovery.

  • Visual Inspection: If the stock has a white/yellowish precipitate, do not simply heat it. Heating a covalent disulfide bond will not break it.

  • Chemical Rescue: Add 5 mM TCEP to the precipitated solution.

  • Thermal/Kinetic Energy: Sonicate the tube in a water bath at 37°C for 10 minutes.

  • Validation:

    • If the solution clears: The precipitate was a disulfide dimer. The stock is rescued, but its exact concentration may now be slightly altered.

    • If the solution remains cloudy: The precipitation is due to severe water uptake (antisolvent effect) 3. The sample cannot be rescued and must be discarded, as removing water from a DMSO-compound matrix without degrading the compound is practically impossible.

Part 5: Troubleshooting FAQs

Q: My stock solution was clear yesterday but has a white/yellowish precipitate today. Can I just heat it to 60°C to redissolve it? A: No. Heating alone is insufficient and potentially detrimental. If the precipitate is due to disulfide formation, thermal energy will not break the covalent S-S bond. If it is due to moisture uptake, heating may temporarily redissolve the compound by increasing kinetic solubility, but it will immediately crash out upon cooling. You must diagnose the issue using Protocol B above.

Q: Can I use DTT (Dithiothreitol) or BME (beta-mercaptoethanol) instead of TCEP to prevent oxidation? A: It is highly discouraged. DTT and BME contain free thiols themselves. In the presence of your compound, they will engage in thiol-disulfide exchange, forming mixed covalent disulfides with the pyrimidine ring. This permanently alters the mass, steric profile, and biological activity of your compound. TCEP is a phosphine-based reducer that does not form these adducts.

Q: I need to use this compound in a cell-based assay. Will the 2 mM TCEP in the DMSO stock kill my cells? A: Typically, no. Because DMSO stocks are usually diluted 1:1000 or more into aqueous assay buffers, the final concentration of TCEP exposed to the cells will be ≤ 2 µM. At this trace concentration, TCEP is generally well-tolerated by most mammalian cell lines and will not significantly perturb the cellular redox environment.

Q: Why does my compound precipitate immediately when I dilute the DMSO stock into my aqueous assay buffer? A: This is a classic "solvent shock" phenomenon. The propanoic acid moiety and the pyrimidine ring require a transition period to be solvated by water. To prevent this, ensure your aqueous buffer is pre-warmed to 37°C, and add the DMSO stock dropwise while vortexing vigorously. Alternatively, pre-dilute the DMSO stock 1:10 in an intermediate solvent (like ethanol or a 50% DMSO/Buffer mix) before final dilution.

Sources

Technical Support Center: HPLC Method Development for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational theory with practical, field-proven insights. We will navigate from initial method design to advanced troubleshooting, ensuring you can develop a reliable, accurate, and reproducible analytical method.

Analyte at a Glance: Key Considerations

Before initiating method development, it is crucial to understand the physicochemical properties of the target analyte, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. Its structure presents distinct challenges and opportunities for chromatographic separation.

  • Structure: The molecule contains a pyrimidine ring, a carboxylic acid group, and a thiol (mercapto) group.

  • Acidic Nature: The propanoic acid moiety (with an estimated pKa around 4.0-5.0) makes the compound ionizable.[1] This is a critical parameter for controlling retention in reversed-phase HPLC.[2][3]

  • Thiol Group: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides. This instability can manifest as new peaks appearing in the chromatogram over time or a loss of the main analyte peak.[4]

  • Hydrophobicity: The presence of the dimethylpyrimidine ring and the propanoic acid chain gives the molecule a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses the most common initial questions to establish a strong starting point for your method development.

Q1: What are the most critical starting parameters for an HPLC method for this compound?

A1: A successful method starts with a logical selection of column, mobile phase, and detector settings. Based on the analyte's structure, a reversed-phase approach is the most logical starting point.[1][5]

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the pyrimidine ring structure. The specified dimensions are standard for initial method development.[5][6]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in WaterAn acidic mobile phase is essential to suppress the ionization of the carboxylic acid group.[2][7] This results in a less polar analyte form, leading to better retention and improved peak shape.[2][8]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC and often provides good selectivity for pyrimidine derivatives.[6][7]
Detection UV at 240-254 nmPyrimidine derivatives typically exhibit strong UV absorbance in this range.[6][9] A diode array detector (DAD) is recommended to assess peak purity.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column.
Column Temp. 30°CMaintaining a constant column temperature ensures retention time reproducibility.[10]

Q2: How should I prepare my sample and standards to ensure stability?

A2: Due to the thiol group's susceptibility to oxidation, sample preparation is critical.

  • Solvent Selection: Dissolve the sample and standards in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid). This minimizes peak distortion caused by solvent mismatch.

  • Use Fresh Preparations: Prepare samples and standards fresh daily. If samples must be stored, keep them in an autosampler at a low temperature (e.g., 4°C) and for a limited time.

  • Consider Antioxidants: For prolonged stability studies, the addition of a small amount of an antioxidant like EDTA or dithiothreitol (DTT) to the sample diluent can be investigated, but be aware these may introduce interfering peaks.

Q3: What are the most common initial problems I might face?

A3: The two most likely initial challenges are poor peak shape (tailing) and inconsistent retention times.

  • Peak Tailing: This is often due to the interaction of the analyte with active sites (silanols) on the silica-based column packing.[8] Ensuring the mobile phase pH is sufficiently low (pH 2.5-3.5) is the primary strategy to mitigate this.[8][11]

  • Retention Time Drift: This can be caused by inadequate column equilibration, fluctuating column temperature, or changes in mobile phase composition.[12] Always ensure the column is fully equilibrated with the starting mobile phase before the first injection.

Section 2: Step-by-Step Method Development & Optimization

A systematic approach is key to efficient and effective method development. This workflow is designed to logically progress from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Start Define Goals (e.g., Purity, Quantification) SelectParams Select Initial Parameters (Column, Mobile Phase, etc.) Start->SelectParams PrepSolutions Prepare Mobile Phase & Sample Solutions SelectParams->PrepSolutions ScreeningRun Perform Initial Gradient Run (e.g., 5-95% B in 20 min) PrepSolutions->ScreeningRun EvalResults Evaluate Results: - Retention Time? - Peak Shape? - Resolution? ScreeningRun->EvalResults Opt_pH Optimize Mobile Phase pH (2.5, 3.0, 3.5) EvalResults->Opt_pH Poor Peak Shape or Retention Opt_Gradient Optimize Gradient Slope & Time Opt_pH->Opt_Gradient Opt_Flow Fine-tune Flow Rate & Temperature Opt_Gradient->Opt_Flow FinalMethod Finalize Method Parameters Opt_Flow->FinalMethod Validation Perform Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Method Optimization
  • Phase 1: Initial Parameter Selection & Screening

    • Column: Agilent ZORBAX Extend-C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Protocol:

      • Equilibrate the column with 95% A / 5% B for at least 30 minutes at 1.0 mL/min.

      • Inject 10 µL of a 100 µg/mL sample solution.

      • Run a linear gradient from 5% B to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and re-equilibrate for 10 minutes.

  • Phase 2: Mobile Phase pH Optimization

    • Rationale: The ionization state of the carboxylic acid group is highly dependent on pH.[2] By testing different pH values, you can find the optimal balance between retention and peak shape. The most stable retention is often found at a pH at least one unit away from the analyte's pKa.[11]

    • Protocol:

      • Prepare separate batches of Mobile Phase A buffered to pH 2.5, 3.0, and 3.5 using phosphate buffer (e.g., 20 mM potassium phosphate).[1]

      • For each pH condition, repeat the initial screening gradient run.

      • Compare the chromatograms for retention time, peak asymmetry (tailing factor), and resolution from any impurities. Select the pH that provides the best overall chromatography.

  • Phase 3: Gradient Optimization

    • Rationale: Once the optimal pH is determined, the gradient can be tailored to improve resolution and reduce run time.[13]

    • Protocol:

      • Based on the screening run, identify the percentage of Mobile Phase B at which the analyte elutes.

      • Design a new, shallower gradient around this point. For example, if the peak elutes at 40% B, a new gradient could be 20% to 60% B over 15 minutes.

      • Further refine the gradient to separate the main peak from any closely eluting impurities.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

TroubleshootingPeakTailing Problem Problem: Peak Tailing (Asymmetry > 1.2) Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause 2: Column Overload Problem->Cause2 Cause3 Cause 3: Column Contamination or Void Problem->Cause3 Solution1a Solution: Lower Mobile Phase pH (e.g., to 2.5-3.0) to suppress silanol activity. Cause1->Solution1a Solution1b Solution: Use an end-capped column or a column designed for high pH. Cause1->Solution1b Solution2 Solution: Reduce sample concentration or injection volume. Dilute sample 10-fold and re-inject. Cause2->Solution2 Solution3 Solution: Back-flush the column. If problem persists, replace the column. Cause3->Solution3

Caption: A decision tree for troubleshooting peak tailing.

Q: Why is my peak showing significant tailing?

A: Peak tailing is a common issue, especially for compounds with acidic or basic functional groups.

  • Potential Cause 1: Secondary Interactions. The primary cause is often the interaction between your analyte and residual silanol groups on the silica surface of the column.[8] At mid-range pH, these silanols are ionized and can interact with your analyte.

    • Solution: Lower the mobile phase pH to 2.5-3.0.[8] This protonates the silanol groups, minimizing these unwanted secondary interactions. Alternatively, using a modern, fully end-capped column can significantly reduce these effects.[14]

  • Potential Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[15]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the likely cause. Adjust your sample concentration accordingly.[8]

  • Potential Cause 3: Column Degradation. A partially blocked column frit or a void at the head of the column can distort peak shape.

    • Solution: Try back-flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[8]

Q: My retention times are drifting from one injection to the next. What should I do?

A: Drifting retention times compromise the reliability of your method.

  • Potential Cause 1: Insufficient Column Equilibration. If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times will shift, especially in gradient methods.[12]

    • Solution: Ensure your method includes a post-run equilibration step that is at least 10 column volumes long.

  • Potential Cause 2: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C).[16]

  • Potential Cause 3: Mobile Phase Preparation. If the mobile phase is prepared inaccurately or evaporates over a long sequence, its composition can change.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of the more volatile organic component.[10]

Q: I am seeing a new, small peak growing in my chromatogram over time, and my main analyte peak area is decreasing. What is happening?

A: This is a classic sign of analyte instability.

  • Potential Cause: Oxidation of the Thiol Group. The mercapto (-SH) group on your analyte is likely oxidizing to form a disulfide (S-S) dimer. This new, larger molecule will have different chromatographic properties and typically elutes later.

    • Solution 1 (Procedural): Prepare your samples immediately before placing them in the autosampler queue. Use a cooled autosampler (4°C) to slow down the degradation process.

    • Solution 2 (Chemical): If procedural changes are insufficient, you may need to add an antioxidant to your sample diluent. This should be done with care, as the antioxidant itself may have a chromatographic peak.

Q: How can I improve the resolution between my main peak and a closely eluting impurity?

A: Improving resolution involves manipulating retention (k), selectivity (α), and efficiency (N).[13]

  • Potential Cause 1: Suboptimal Selectivity. The mobile phase or stationary phase may not be providing enough chemical distinction between the two compounds.

    • Solution:

      • Adjust Gradient Slope: Make the gradient shallower around the elution time of the peaks of interest. This gives more time for the separation to occur.[13]

      • Change Organic Modifier: Switch from acetonitrile to methanol (or a ternary mixture). Methanol has different solvent properties and can alter the selectivity of the separation.

      • Change Column Chemistry: If mobile phase changes are ineffective, try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different retention mechanisms.

  • Potential Cause 2: Insufficient Efficiency. The peaks may be too broad, causing them to overlap.

    • Solution:

      • Reduce Particle Size: Switching to a column with smaller particles (e.g., 3.5 µm or sub-2 µm) will increase efficiency and lead to narrower peaks.[13]

      • Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.[13]

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the isolation and crystallization of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid .

This molecule presents a unique convergence of structural challenges: an oxidizable 2-mercapto group, a tautomeric pyrimidine core, and a highly flexible propanoic acid chain. Below, we dissect the thermodynamic and kinetic causality behind common crystallization failures and provide self-validating protocols to ensure high-purity recovery.

Part 1: Mechanistic Insights & Core Causality

To successfully crystallize this compound, one must understand the molecular forces dictating its behavior in solution:

  • Tautomerism and Hydrogen Bonding : The 2-mercaptopyrimidine core exists in a dynamic equilibrium with its pyrimidine-2-thione tautomer. In the solid state, the thione form is typically favored, establishing robust N-H···S and N-H···O hydrogen bond networks similar to those observed in related 1[1]. Highly competitive hydrogen-bonding solvents (like pure methanol) can disrupt these networks, leading to solvent entrapment.

  • Conformational Flexibility and LLPS : The flexible propanoic acid chain at position 5 lowers the lattice energy of the crystal. This depresses the melting point of the solute-rich phase, making the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Oxidative Degradation : The electron-rich nature of the 4,6-dimethylpyrimidine ring increases the nucleophilicity of the 2-mercapto group, making it highly prone to aerobic oxidation into disulfide dimers.

MechanisticPathway Thiol 2-Mercapto Form (-SH) Thione 2-Thione Form (=S) Thiol->Thione Tautomerization Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide O2, Heat Crystal Target Crystal (H-Bonded) Thione->Crystal Cooling

Fig 1: Tautomeric equilibrium and oxidative degradation pathway of the 2-mercapto core.

Part 2: Troubleshooting FAQs

Q1: My solution forms a cloudy oil at the bottom of the flask instead of crystals upon cooling. How do I fix this? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the saturation temperature of your solution exceeds the melting point of the solute-rich phase, causing the compound to separate as a liquid2[2]. The flexibility of the propanoic acid chain exacerbates this.

  • Causality & Fix: Return the sample to the heat source and add 10-20% more of the "good" (soluble) solvent. This lowers the saturation temperature, allowing the compound to remain dissolved until the temperature drops below the oiling-out boundary[2]. Alternatively, switch to a solvent system with a less steep solubility curve.

Q2: The solution is clear and cold (4°C), but no crystals are forming. What is preventing nucleation? A2: Your solution is likely supersaturated but lacks the activation energy required to form a critical nucleus. For 3[3], high solubility in the chosen solvent can inhibit spontaneous nucleation.

  • Causality & Fix: Introduce a seed crystal of the pure compound to bypass the primary nucleation barrier[3]. If no seeds are available, gently scratch the inside of the flask with a glass stirring rod at the air-liquid interface to create localized high-energy nucleation sites[2]. If this fails, evaporate 30% of the solvent to increase concentration.

Q3: My isolated crystals have a distinct yellow tint and a lower-than-expected melting point. What went wrong? A3: Yellowing in mercaptopyrimidines is a classic indicator of oxidative dimerization. The free thiol group has oxidized to form a disulfide impurity, which co-crystallizes and disrupts the lattice.

  • Causality & Fix: Prolonged heating in oxygen-rich solvents accelerates this oxidation. You must degas your crystallization solvents (sparge with Nitrogen or Argon) prior to use and minimize the time the compound spends at elevated temperatures.

CrystallizationWorkflow Start Crude Mixture in Hot Solvent Cool Cool Solution Slowly Start->Cool Obs1 Issue: Oils Out (LLPS) Cool->Obs1 Obs2 Issue: No Crystals Form Cool->Obs2 Obs3 Issue: Yellow Impurities Cool->Obs3 Obs4 Success: Pure Crystals Cool->Obs4 Fix1 Reheat & Add 'Good' Solvent Obs1->Fix1 Fix2 Scratch Flask or Add Seed Obs2->Fix2 Fix3 Degas Solvents (N2/Argon) Obs3->Fix3 Fix1->Cool Fix2->Cool Fix3->Start

Fig 2: Decision-tree workflow for resolving common crystallization phase issues.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is critical to balancing the solubility of the pyrimidine core and the propanoic acid chain.

Table 1: Quantitative Solvent Selection Matrix
Solvent SystemRatio (v/v)Solute BehaviorCausality & Recommendation
DMF / Water 1:1 to 3:1High solubility in DMF; tunable supersaturation.Recommended for crude. DMF disrupts strong H-bonds, preventing premature precipitation of impurities. Proven effective for 4[4][5].
Ethanol / Water 3:1Moderate solubility curve.Recommended for pure. Balances solubility; prevents oiling out by lowering saturation temperature.
Methanol 100%Extremely high solubility hot; low cold.Not Recommended. Steep solubility curve often leads to rapid precipitation and solvent entrapment[2].
Ethyl Acetate / Heptane 1:1Low solubility for polar dimers.Alternative. Useful if aqueous systems cause undesired hydrolysis or stable hydrate formation.

Part 4: Self-Validating Experimental Protocol

The following is an optimized anti-solvent crystallization protocol designed to prevent oxidation and LLPS. Every step includes a built-in validation check to ensure the system is behaving thermodynamically as expected.

Optimized Anti-Solvent Crystallization (Inert Atmosphere)

Step 1: Solvent Preparation & Degassing

  • Action : Sparge the primary solvent (e.g., DMF or Ethanol) and anti-solvent (Water) with Argon or N2 for 15 minutes prior to use.

  • Causality : Removes dissolved oxygen to prevent oxidative dimerization of the 2-mercapto group.

  • Validation Check : Solvent should exhibit vigorous, continuous bubbling during sparging. A dissolved oxygen (DO) meter should read <2 ppm.

Step 2: Dissolution & Clarification

  • Action : Suspend the crude compound in the primary solvent (5-10 mL/g) and heat to 70°C under an inert atmosphere.

  • Causality : Maximizes kinetic solubility while staying below the thermal degradation threshold of the propanoic acid moiety.

  • Validation Check : The solution must become completely transparent. Any remaining turbidity indicates insoluble impurities, requiring immediate hot filtration.

Step 3: Anti-Solvent Addition & Metastable Zone Identification

  • Action : Slowly add the hot anti-solvent dropwise until the solution becomes slightly cloudy (turbid), then add a few drops of the primary solvent until clear again.

  • Causality : Establishes a supersaturated state strictly within the metastable zone, preventing spontaneous uncontrolled nucleation (crashing out).

  • Validation Check : The transient local turbidity from a single drop of anti-solvent should take >3 seconds to clear. If it clears instantly, the solution is not yet saturated.

Step 4: Seeding & Controlled Cooling

  • Action : Introduce 0.1% w/w of pure seed crystals. Cool the solution at a controlled rate of 0.1–0.2 °C/min down to room temperature.

  • Causality : Seeding bypasses the primary nucleation energy barrier. Slow cooling prevents the saturation temperature from crossing the oiling-out boundary[2].

  • Validation Check : Seeds should remain suspended and grow distinct facets. If they dissolve, the solution was undersaturated. If an immediate cloudy emulsion forms, the cooling rate is too fast (LLPS).

Step 5: Isolation & Washing

  • Action : Filter the crystals under vacuum and wash with a cold (4°C) mixture of the solvent system (e.g., 1:3 EtOH/Water).

  • Causality : Removes the mother liquor containing concentrated impurities without dissolving the newly formed target lattice.

  • Validation Check : The filtrate should run clear, and the isolated filter cake should be free-flowing and crystalline, not sticky or gummy.

Part 5: References

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents Source: PMC (NIH) URL:[Link]

  • 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

  • Cocrystals of Propylthiouracil and Nutraceuticals toward Sustained-Release: Design, Structure Analysis, and Solid-State Characterization Source: ACS Publications URL:[Link]

Sources

Purification techniques for removing impurities from 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (CAS: 847744-19-8). This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure the highest purity of your synthesized or procured material.

Quantitative Data: Impurity Profiling

Understanding the physicochemical behavior of this pyrimidine derivative is critical for successful purification. The molecule features a highly reactive C2-mercapto group and a C5-propanoic acid chain, making it susceptible to specific side reactions during synthesis and storage.

Table 1: Common Impurities and Physicochemical Markers

Impurity / VariantMolecular Weight (Da)Structural CharacteristicsPrimary Cause of FormationDetection & Resolution Strategy
Symmetric Disulfide Dimer 422.52Bis-pyrimidine S-S dimerAir/photo-oxidation of the C2-thiol+210 Da mass shift (LC-MS). Resolve via TCEP reduction and extraction.
Ethyl Ester Byproduct 240.32Esterified C5-propanoic acidUnintended reaction in ethanol without proper hydrolysis+28 Da mass shift. High organic solubility. Resolve via alkaline saponification.
Thione Tautomer 212.27C=S double bond at C2Solvent polarity shift (polar solvents favor thione)UV-Vis absorption shift. Control solvent environment; not a true impurity.

Troubleshooting & FAQs

Q1: My LC-MS chromatogram shows a massive secondary peak with exactly double the expected mass minus 2 Da (m/z ~423). What is this, and how do I remove it? A1: This is the symmetric disulfide dimer. 2-Mercaptopyrimidines are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, light, or during electrochemical processes. As documented in1[1], the C2-thiol rapidly oxidizes to form a stable -S-S- linkage. Resolution: Treat the sample with a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to extraction (See Protocol A).

Q2: During purification, my compound exhibits inconsistent UV absorbance spectra across different HPLC runs. Is the compound degrading? A2: Not necessarily. This behavior is caused by pronounced thione-thiol tautomerism. In polar solvents (like water or methanol used in reverse-phase HPLC), the equilibrium shifts heavily toward the thione (=S) form due to self-association and hydrogen bonding. In non-polar environments, the thiol (-SH) form predominates. According to2[2], this tautomeric shift fundamentally alters the UV-Vis absorption profile. Ensure your analytical methods use strictly controlled solvent systems to maintain a consistent tautomeric state.

Q3: I attempted an acid-base extraction, but my yield was extremely low. The product remained in the organic phase despite highly basic conditions (pH 8.5). Why? A3: If the product remains in the organic phase at pH 8.5, the C5-propanoic acid group has likely been esterified (e.g., forming an ethyl ester if ethanol was used as a reaction solvent). Esters lack the acidic proton necessary to form water-soluble sodium salts. Resolution: Perform a mild saponification using 1M NaOH at 40°C for 2 hours before proceeding with the standard extraction workflow.

Experimental Methodologies

To ensure absolute scientific integrity, the following workflows are designed as self-validating systems . Do not proceed to subsequent steps without passing the validation checkpoints.

Protocol A: TCEP-Mediated Disulfide Cleavage & Free Thiol Recovery

Objective: Quantitatively reduce disulfide dimers back to the target free thiol.

  • Dissolution: Dissolve the crude mixture in a degassed 50 mM phosphate buffer (pH 7.0).

    • Causality: Degassing the buffer with inert gas (N2 or Ar) prevents the immediate re-oxidation of the free thiol by dissolved oxygen once cleaved.

  • Reduction: Add 1.5 molar equivalents of TCEP hydrochloride. Stir at room temperature for 45 minutes.

    • Causality: TCEP is chosen over DTT because it operates efficiently at neutral pH and does not contain a thiol group. This prevents the formation of complex mixed disulfides with the highly reactive 2-mercaptopyrimidine core, a principle utilized in complex native chemical ligations3[3].

  • Validation Checkpoint: Remove a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A rapid shift to a strong yellow color (absorbance at 412 nm) confirms the liberation of free thiols. Do not proceed until this test is strongly positive.

  • Transition: Proceed immediately to Protocol B to isolate the product before re-oxidation can occur.

Protocol B: pH-Gradient Purification (Acid-Base Extraction)

Objective: Isolate the target molecule from non-acidic organics and reducing agents.

  • Alkaline Wash: Adjust the aqueous solution from Protocol A to pH 8.0–8.5 using 1M NaOH.

    • Causality: This deprotonates the C5-propanoic acid (pKa ~4.5), converting the target molecule into a highly water-soluble sodium salt, while leaving the pyrimidine ring stable.

  • Organic Extraction: Wash the aqueous phase three times with equal volumes of ethyl acetate (EtOAc).

    • Causality: Unreacted starting materials and non-acidic organic impurities (including esterified byproducts) will partition into the organic phase.

  • Validation Checkpoint: Spot both the aqueous and organic phases on a TLC plate (UV 254 nm). The target compound must remain exclusively at the baseline of the aqueous spot. If the target is in the organic phase, esterification has occurred (See Q3).

  • Acidification & Crystallization: Slowly acidify the aqueous phase to pH 2.0–2.5 using 1M HCl while stirring vigorously in an ice bath.

    • Causality: Protonating the carboxylic acid drastically reduces the molecule's aqueous solubility, forcing the 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid to crystallize out of solution.

  • Isolation: Filter the pale yellow crystals under a vacuum, wash with cold, degassed distilled water, and dry under a high vacuum to yield the pure product.

Process Visualization

PurificationWorkflow Crude Crude 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid Reduction Disulfide Cleavage (TCEP, pH 7.0) Crude->Reduction BaseExtraction Alkaline Extraction (pH 8.0, EtOAc Wash) Reduction->BaseExtraction AqueousPhase Aqueous Phase (Product as Na+ Salt) BaseExtraction->AqueousPhase Retain OrganicPhase Organic Phase (Impurities) BaseExtraction->OrganicPhase Discard Acidification Acidification (HCl to pH 2.5) AqueousPhase->Acidification Precipitation Crystallization (Pure Target Compound) Acidification->Precipitation

Workflow for the purification of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid.

References

  • Electrochemical Oxidation of 2-Pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers The Journal of Physical Chemistry A - ACS Publications URL
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Canadian Science Publishing URL
  • oxSTEF reagents are tunable and versatile electrophiles for selective disulfide-rebridging of native proteins ChemRxiv URL
  • Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction ACS Publications URL

Sources

Validation & Comparative

A Comparative Guide to the Reproducible Synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of two robust and reproducible protocols for the synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, a substituted mercaptopyrimidine with potential applications in pharmaceutical research.

Introduction to the Synthetic Challenge

The target molecule, 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, possesses a pyrimidine-thione core, a heterocyclic scaffold of significant interest in medicinal chemistry. The key to a reproducible synthesis lies in the efficient and clean execution of two primary chemical transformations: a Michael addition to construct the carbon skeleton and a subsequent cyclocondensation to form the heterocyclic ring.

This guide will compare a traditional, two-step approach with a more streamlined, one-pot methodology. The evaluation will focus on the mechanistic principles, experimental considerations, and potential challenges that can impact the reproducibility and overall success of the synthesis.

Comparative Analysis of Synthetic Protocols

The following table provides a high-level overview of the two proposed protocols for the synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid.

ParameterProtocol 1: Stepwise Michael Addition and CyclocondensationProtocol 2: One-Pot Michael Addition-Cyclocondensation
Overall Strategy A two-step process with isolation of the intermediate Michael adduct.A sequential, one-pot reaction combining the Michael addition and cyclocondensation.
Key Intermediate Ethyl 3-(diacetyl)propanoate (isolated)Ethyl 3-(diacetyl)propanoate (formed in situ)
Catalyst System Base catalyst (e.g., NaOEt) for Michael addition; Acid catalyst for cyclocondensation.A single catalyst or a sequential addition of catalysts in one pot.
Reported Yields (Analogous Reactions) Generally high for both steps when optimized.Potentially higher overall yield due to reduced handling and purification losses.
Reproducibility High, with clear checkpoints for reaction monitoring.Can be sensitive to reaction conditions; requires careful control of stoichiometry and temperature.
Advantages Robust, with easier troubleshooting and purification of the intermediate.Time and resource-efficient; higher atom economy.
Disadvantages More time-consuming and requires more solvent for purification of the intermediate.Optimization of conditions for two consecutive reactions in one pot can be challenging.

Protocol 1: Stepwise Michael Addition and Cyclocondensation

This protocol follows a classical and highly reliable two-step approach, ensuring that each transformation can be monitored and optimized independently.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(diacetyl)propanoate (Michael Addition)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add acetylacetone (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Michael Addition: Add ethyl acrylate (1 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl 3-(diacetyl)propanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (Cyclocondensation and Hydrolysis)

  • Cyclocondensation: In a round-bottom flask, dissolve the purified ethyl 3-(diacetyl)propanoate (1 equivalent) and thiourea (1.2 equivalents) in ethanol. Add a catalytic amount of a strong acid (e.g., concentrated HCl). Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (3 equivalents) in water and continue to reflux for an additional 2-3 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Acidify the aqueous residue with a strong acid (e.g., 6M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash it with cold water, and recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid.

Causality and Mechanistic Insights

The success of this protocol hinges on the clean execution of two distinct and well-understood reactions. The Michael addition is a conjugate addition of the enolate of acetylacetone to the α,β-unsaturated ester, ethyl acrylate. The use of a strong base like sodium ethoxide is crucial for the complete deprotonation of acetylacetone to form the nucleophilic enolate.

The subsequent cyclocondensation is an acid-catalyzed reaction between the 1,3-dicarbonyl moiety of the Michael adduct and thiourea. The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the sulfur of thiourea, followed by cyclization and dehydration to form the pyrimidine-thione ring.

Protocol_1_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclocondensation & Hydrolysis A Acetylacetone + Ethyl Acrylate B Sodium Ethoxide in Ethanol A->B C Reaction at Reflux B->C D Work-up and Purification C->D E Ethyl 3-(diacetyl)propanoate D->E F Ethyl 3-(diacetyl)propanoate + Thiourea E->F Isolated Intermediate G Acid-Catalyzed Reflux F->G H Base Hydrolysis G->H I Acidification and Precipitation H->I J Final Product I->J

Protocol 1: Stepwise Synthesis Workflow.

Protocol 2: One-Pot Michael Addition-Cyclocondensation

This protocol aims to improve the efficiency of the synthesis by combining the Michael addition and cyclocondensation steps in a single reaction vessel, thereby reducing reaction time and waste.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1 equivalent), ethyl acrylate (1 equivalent), and a base catalyst (e.g., a catalytic amount of a strong, non-nucleophilic base like DBU or a solid-supported base) in a suitable solvent like ethanol or a polar aprotic solvent.

  • Initial Michael Addition: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials for the Michael addition.

  • Cyclocondensation: To the same reaction mixture, add thiourea (1.2 equivalents) and an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid).

  • Reaction Completion: Heat the mixture to reflux and maintain it for 6-8 hours, monitoring the formation of the pyrimidine-thione by TLC.

  • Hydrolysis: After the cyclocondensation is complete, add an aqueous solution of sodium hydroxide (3 equivalents) directly to the reaction mixture and reflux for an additional 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture, reduce the organic solvent volume, and acidify the aqueous residue with a strong acid to precipitate the final product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system.

Causality and Mechanistic Insights

The one-pot approach relies on the careful selection of catalysts and reaction conditions to ensure that the two distinct reaction steps proceed sequentially and without significant side reactions. The initial Michael addition can be promoted by a milder base than in Protocol 1 to avoid premature reaction with thiourea. Once the Michael adduct is formed in situ, the addition of an acid catalyst shifts the reaction conditions to favor the cyclocondensation.

The reproducibility of this protocol is highly dependent on the precise timing of reagent addition and temperature control. The advantage is a significant reduction in work-up and purification steps, leading to a more environmentally friendly and cost-effective process.

Protocol_2_Workflow A Acetylacetone, Ethyl Acrylate, Base Catalyst B Michael Addition (in situ) A->B Step 1 C Add Thiourea and Acid Catalyst B->C D Cyclocondensation C->D Step 2 E Base Hydrolysis D->E Step 3 F Work-up and Purification E->F G Final Product F->G

Protocol 2: One-Pot Synthesis Workflow.

Discussion on Reproducibility and Optimization

The reproducibility of both protocols is contingent on several key factors:

  • Purity of Reagents: The purity of acetylacetone, ethyl acrylate, and thiourea is critical. Impurities can lead to side reactions and lower yields.

  • Stoichiometry: Precise control over the stoichiometry of the reactants and catalysts is essential, particularly in the one-pot protocol.

  • Reaction Monitoring: Consistent and accurate monitoring of the reaction progress by TLC is crucial for determining the optimal reaction times and ensuring the complete conversion of intermediates.

  • Work-up and Purification: The work-up and purification procedures must be performed consistently to ensure the isolation of a pure product. The pH adjustment during precipitation is a critical step that can significantly impact the yield and purity.

For researchers aiming to establish a reliable synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid, Protocol 1 offers a more robust and easily troubleshootable starting point. Once the individual steps are optimized and well-understood, Protocol 2 can be explored to enhance the efficiency of the synthesis.

Conclusion

Both the stepwise and one-pot protocols presented in this guide offer viable and reproducible pathways for the synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid. The choice between the two will depend on the specific needs and priorities of the researcher, with Protocol 1 prioritizing robustness and control, and Protocol 2 favoring efficiency and atom economy. By understanding the underlying chemical principles and paying close attention to the key experimental parameters, researchers can confidently and consistently produce this valuable chemical intermediate for their drug discovery and development efforts.

References

  • Mokale, S. N., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4417-4419. [Link]

  • Salehi, P., Dabiri, M., Zolfigol, M. A., & Fard, M. A. B. (2003). Silica sulfuric acid: an efficient and reusable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron Letters, 44(14), 2889-2891.
  • Tundo, P., & Venturello, P. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas-liquid phase-transfer catalysis (GL-PTC). Journal of the Chemical Society, Perkin Transactions 1, 953-957.
  • Clemens, R. J., & Hyatt, J. A. (1985). Acylation of β-dicarbonyl compounds under nonbasic conditions. A convenient new synthesis of 4-pyrones. The Journal of Organic Chemistry, 50(14), 2431-2435.
  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael addition reaction kinetics of acetoacetates and acrylates for the formation of polymeric networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194.
  • Shaabani, A., Bazgir, A., & Bijanzadeh, H. R. (2004). A reexamination of Biginelli-like multicomponent condensation reaction: one-pot regioselective synthesis of spiro heterobicyclic rings. Molecular Diversity, 8(2), 141-145.
  • Nagel, U., & Czechtizky, W. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Matias, C. G., et al. (2017). Synthesis and biological evaluation of novel 3,4-dihydropyrimidin-2(1H)-ones and -thiones as potential anticancer agents. Molecules, 22(8), 1275.
  • Richard, J. A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1189499.
  • Johnson, A. W., Markham, E., & Price, R. (1962). 3-Methylpentane-2,4-dione. Organic Syntheses, 42, 75.
  • Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 32(10), 3539-3541.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

High-Performance LC-MS/MS Quantification of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly functionalized heterocyclic compounds in biological matrices is a cornerstone of modern pharmacokinetics. 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid (CAS: 847744-19-8) presents a unique bioanalytical challenge due to its amphoteric nature, structural polarity, and propensity for metal-ion chelation.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for this compound. By analyzing the causality behind extraction recoveries and peak symmetries, we establish a self-validating LC-MS/MS protocol designed for rigorous regulatory environments.

Analyte Profiling & Mechanistic Rationale

To design a robust bioanalytical method, one must first deconstruct the molecule's physicochemical properties:

  • Propanoic Acid Moiety (pKa ~4.5): At physiological pH (7.4), this group is fully deprotonated, rendering the molecule highly polar and difficult to retain on standard C18 stationary phases.

  • Pyrimidine Ring & Mercapto Group: The electron-rich pyrimidine ring and the thiol group (which can tautomerize to a thione) act as strong Lewis bases. This leads to severe peak tailing due to secondary interactions with metal surfaces in the LC flow path.

  • Ionization Strategy: Given the readily ionizable carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is the most efficient approach, yielding a strong [M-H]⁻ precursor ion at m/z 211.1.

Workflow A Plasma Sample (Spiked with SIL-IS) B Mixed-Mode SPE (Oasis MAX) A->B C UHPLC Separation (Biphenyl Column) B->C D ESI- MS/MS (MRM Mode) C->D E Data Analysis (FDA 2018 Criteria) D->E

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for pyrimidine-propanoic acid derivatives.

Sample Preparation: A Comparative Evaluation

Extracting a polar, acidic compound from human plasma requires orthogonal retention mechanisms. We compared three standard techniques: Protein Precipitation (PPT), Polymeric Reversed-Phase SPE (HLB), and Mixed-Mode Anion Exchange SPE (MAX).

The Causality of Extraction

Standard HLB sorbents rely purely on hydrophobic interactions. Because our target analyte is highly polar at pH 7.4, it washes off the HLB bed during standard methanol wash steps. Conversely, Mixed-Mode Anion Exchange (MAX) utilizes a quaternary amine sorbent. By adjusting the plasma to pH > 6.5, the propanoic acid becomes an anion, locking onto the sorbent via strong electrostatic forces. This allows for a highly aggressive 100% methanol wash to remove neutral lipids and phospholipids without losing the analyte.

SPE_Mechanism cluster_0 Oasis MAX (Mixed-Mode Anion Exchange) Compound 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl) propanoic acid RP Reversed-Phase Interaction (Pyrimidine Ring) Compound->RP Hydrophobic AX Anion-Exchange Interaction (Propanoate Anion) Compound->AX Electrostatic Wash Strong Wash (100% MeOH) Removes Interferences RP->Wash Elute Elution (2% Formic Acid in MeOH) Neutralizes Anion AX->Elute

Figure 2: Dual-retention mechanism of Mixed-Mode Anion Exchange (MAX) SPE for the target analyte.

Quantitative Data Comparison
Extraction MethodMechanismAbsolute Recovery (%)Matrix Effect (%)Phospholipid Carryover
PPT (Acetonitrile) Protein Denaturation92.4 ± 4.1-45.2 (Severe Suppression)High
SPE (Oasis HLB) Hydrophobic41.3 ± 8.5-18.4 (Moderate Suppression)Low
SPE (Oasis MAX) Hydrophobic + Electrostatic89.7 ± 2.2 -4.1 (Negligible) Trace

Chromatographic Optimization: Overcoming Pyrimidine Tailing

Stationary Phase Selection

Standard C18 columns struggle to retain the polar propanoic acid chain, leading to early elution in the suppression zone. By switching to a Biphenyl stationary phase , we exploit π−π interactions between the biphenyl ligands and the pyrimidine ring. This orthogonal retention mechanism increases the retention factor ( k′ ) by 2.4-fold compared to C18.

The Medronic Acid Advantage

Pyrimidine derivatives are notorious for interacting with the stainless-steel frits and needles of LC systems, causing severe peak tailing. Drawing from recent advancements in nucleotide analysis[1], adding 0.5 mM medronic acid to the reconstitution solvent acts as a sacrificial chelator. It passivates the metal surfaces, drastically improving peak symmetry without causing the ion suppression typically seen with EDTA[2].

Column ChemistryMobile Phase AdditiveRetention Time (min)Peak Asymmetry (Tf)S/N Ratio (at 1 ng/mL)
Waters XBridge C18 0.1% Formic Acid1.22.1 (Severe Tailing)45
Restek Raptor Biphenyl 0.1% Formic Acid2.91.8 (Moderate Tailing)110
Restek Raptor Biphenyl 0.1% FA + 0.5 mM Medronic Acid 2.9 1.05 (Excellent) 340

Validated LC-MS/MS Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating pre-extraction Quality Controls (QCs) and post-extraction matrix spikes, the assay automatically flags extraction failures or matrix suppression, ensuring adherence to the FDA's 2018 Bioanalytical Method Validation Guidance[3].

Step 1: Mixed-Mode SPE Extraction (Oasis MAX, 30 mg/1 mL)
  • Conditioning: 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Sample Loading: Mix 200 µL of human plasma with 20 µL of SIL-Internal Standard (D6-analog, 100 ng/mL). Add 200 µL of 2% NH₄OH in water to ensure complete deprotonation of the propanoic acid. Load onto the cartridge.

  • Wash 1 (Aqueous): 1.0 mL of 5% NH₄OH in water (removes basic and polar neutral interferences).

  • Wash 2 (Organic): 1.0 mL of 100% Methanol (removes hydrophobic lipids; analyte remains bound via anion exchange).

  • Elution: 1.0 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the propanoate anion, breaking the electrostatic bond, while the methanol disrupts hydrophobic interactions.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase spiked with 0.5 mM medronic acid .

Step 2: LC-MS/MS Conditions
  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm) at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.

  • MS/MS (ESI Negative):

    • Target Analyte: m/z 211.1 → 167.1 (Quantifier, Loss of CO₂); 211.1 → 139.1 (Qualifier).

    • Internal Standard: m/z 217.1 → 173.1.

Step 3: System Validation Criteria

To validate the run, the system must independently verify the following parameters[3]:

  • Accuracy & Precision: The calculated concentrations of Low, Mid, and High QCs must be within ±15% of their nominal values, and the LLOQ must be within ±20%.

  • Matrix Factor (MF) Check: The IS-normalized Matrix Factor (calculated by dividing the peak area ratio of a post-extraction spiked sample by the peak area ratio of a neat standard) must yield a Coefficient of Variation (CV) ≤ 15%. If the medronic acid passivation fails, the MF CV will spike, automatically invalidating the run.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Lin, Y.-T., Chan, S.-A., Chen, Y.-J., Chung, K.-P., & Kuo, C.-H. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. Journal of Proteome Research, 22(5), 1434-1445.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic system. When working with 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid , you are managing three distinct reactive moieties: a highly odorous and volatile mercapto (-SH) group, a mildly corrosive propanoic acid chain, and a biologically active pyrimidine core.

Understanding the causality behind these functional groups is critical. The mercapto group is detectable by the human olfactory system at parts-per-billion (ppb) levels[1]. Mishandling this compound will not only degrade your experimental yield via oxidative disulfide formation[2], but it can also cause facility-wide odor nuisances that mimic natural gas leaks, potentially triggering unnecessary lab evacuations[1].

This guide provides a self-validating, step-by-step operational and disposal plan to ensure scientific integrity, regulatory compliance, and absolute safety in your laboratory.

Critical Operational Parameters

To establish a baseline for safe handling, all quantitative safety metrics must be verified prior to beginning your workflow.

ParameterQuantitative TargetMechanistic Rationale
Odor Detection Threshold < 2 ppbMercaptans trigger olfactory receptors at trace levels; necessitates strict fume hood use to prevent statutory nuisance[1].
Fume Hood Face Velocity 80 – 120 fpmOptimal airflow to capture volatile thiols without causing turbulent backdrafts that could blow powders into the user's face[3].
Quench Solution (Bleach) 5 – 10% (w/v)Provides sufficient oxidative potential to convert thiols to odorless sulfonates without violent exotherms[4].
Quench Solution (H₂O₂) 3% (v/v)Alternative mild oxidizer for odor neutralization; prevents autoignition risks associated with dry oxidizers[5].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[6]. For this specific pyrimidine derivative, standard laboratory attire is insufficient.

Protection ZoneRequired PPEMechanistic Justification
Ocular/Face Chemical splash goggles (ANSI Z87.1)Protects mucous membranes from acidic dust and volatile thiol vapors[6].
Dermal (Hands) Double-layer Nitrile (min 5 mil) or NeopreneThe propanoic acid moiety can degrade standard latex. Double-gloving prevents permeation of the bioactive pyrimidine core[6].
Dermal (Body) Flame-resistant (FR) lab coat, disposable apronThiols can impregnate fabrics, causing lingering odors. Disposable aprons prevent permanent contamination of reusable FR coats[7].
Respiratory Fume hood (Primary Control)A properly functioning fume hood is mandatory to prevent olfactory fatigue and respiratory irritation[3][4].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Pre-Operation & Setup

  • Engineering Control Verification: Turn on the fume hood and physically verify the face velocity monitor reads between 80 and 120 fpm[3]. Validation: If the alarm sounds or the monitor is blank, do not open the chemical.

  • Quench Solution Preparation: Before opening the reagent, prepare a 5-10% aqueous sodium hypochlorite (liquid bleach) or 3% hydrogen peroxide solution in a wide-mouth beaker inside the hood[4][5]. This is your immediate decontamination safeguard.

Phase 2: Weighing & Transfer 3. Static Elimination: Because this compound is a solid organic acid, use an anti-static bar or ionizer near your analytical balance. This prevents the aerosolization of the pyrimidine powder. 4. Enclosed Transfer: Weigh the compound in a closed analytical balance inside the hood. If you must transport the weighed material across the lab to a reactor, place the sealed vial inside a secondary containment vessel (e.g., a sealed plastic jar) to prevent odor leakage[7].

Phase 3: Reaction Execution 5. Inert Atmosphere: The mercapto group is highly prone to oxidative dimerization into disulfides in the presence of ambient oxygen[2]. To preserve the integrity of the reagent, flush your reaction vessel with nitrogen or argon using a Schlenk line[2]. 6. Venting: Ensure all reaction off-gases pass through a bleach scrubber or activated carbon filter to trap volatilized thiols[4].

Decontamination, Spill Response, and Disposal

Thiols require specialized spill response tactics. Standard chemical spill kits are often inadequate for odor control.

  • Routine Decontamination: Immediately submerge all spatulas, weigh boats, and contaminated glassware into your prepared bleach or peroxide quench solution. The oxidizer will convert the residual thiol to a water-soluble, odorless sulfonate or disulfide[5].

  • Spill Protocol: If a powder spill occurs, DO NOT use dry powdered bleach (calcium hypochlorite) or other strong solid oxidizers. Concentrated thiols can autoignite upon contact with strong dry oxidizers.

  • Spill Cleanup Steps:

    • Absorb the spill with an inert material (e.g., sand or vermiculite).

    • Gently mist the area with dilute liquid bleach to neutralize the odor[4].

    • Seal all cleanup materials in a heavy-duty plastic bag, place inside a fiber drum, and label clearly as "Odorous Thiol Waste"[7]. Keep segregated from acids and strong oxidizers.

Workflow Visualization

ProtocolFlow A 1. Preparation Verify Hood (80-120 fpm) B 2. Containment Double-Glove & FR Coat A->B Airflow Validated C 3. Execution Inert Atmosphere (Ar/N2) B->C PPE Secured D 4. Decontamination Liquid Bleach Quench C->D Reaction Finished E 5. Disposal Seal in Secondary Drum D->E Odor Neutralized

Fig 1. End-to-end operational workflow for handling mercapto-pyrimidine derivatives.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.